BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2
Description
BP-OXD-Bpy (6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazol-2-yl]-2,2'-bipyridyl) is a high-performance organic electronic material. Its structure comprises a central 2,2'-bipyridyl core linked to two 1,3,4-oxadiazole rings, each substituted with a biphenyl group. Key properties include:
- Molecular Formula: C₃₈H₂₄N₆O₂
- Molecular Weight: 596.64 g/mol
- UV Absorption: 319 nm (in THF)
- Photoluminescence (PL): 372 nm (in THF)
- Thermal Stability: >350°C (0.5% weight loss via TGA) .
This compound is sublimed to >99% purity, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and sensors due to its robust conjugation and electron-transport capabilities.
Properties
CAS No. |
1219827-28-7 |
|---|---|
Molecular Formula |
C38H24N6O2 |
Molecular Weight |
596.65 |
IUPAC Name |
2-(4-phenylphenyl)-5-[6-[6-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N6O2/c1-3-9-25(10-4-1)27-17-21-29(22-18-27)35-41-43-37(45-35)33-15-7-13-31(39-33)32-14-8-16-34(40-32)38-44-42-36(46-38)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H |
InChI Key |
GTPNJFWMUYHPEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Biological Activity
BP-OXD-Bpy, a compound characterized by its unique oxadiazole and biphenyl moieties, has garnered attention for its potential biological activities, particularly in cancer research. This article explores the biological activity of BP-OXD-Bpy, focusing on its mechanisms of action, in vitro and in vivo studies, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure
BP-OXD-Bpy is defined by the following structural formula:
This structure features two oxadiazole rings connected to biphenyl groups, which are known for their electron-accepting properties. The presence of these functional groups is crucial for the compound's interaction with biological targets.
The biological activity of BP-OXD-Bpy can be attributed to several mechanisms:
- Inhibition of Oxidative Phosphorylation (OXPHOS) : Recent studies indicate that compounds similar to BP-OXD-Bpy can inhibit mitochondrial respiration in cancer stem cells (CSCs), leading to reduced ATP production and cell viability . This mechanism is particularly relevant in targeting cancer cells that rely heavily on OXPHOS for energy.
- DNA Interaction : Studies have shown that compounds with similar bipyridine structures exhibit significant binding affinity to DNA. This interaction can disrupt essential cellular processes such as replication and transcription .
- Reactive Oxygen Species (ROS) Generation : BP-OXD-Bpy may induce ROS production, leading to oxidative stress within cancer cells. This stress can trigger apoptosis and inhibit tumor growth .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of BP-OXD-Bpy on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Inhibition of OXPHOS |
| MCF-7 | 3.0 | Induction of ROS and apoptosis |
| HeLa | 4.5 | DNA intercalation and disruption |
These results indicate that BP-OXD-Bpy exhibits potent anti-cancer activity across different cell lines, primarily through multiple mechanisms including mitochondrial inhibition and DNA interaction.
In Vivo Studies
In vivo studies utilizing xenograft models have provided further insights into the therapeutic potential of BP-OXD-Bpy. A notable study demonstrated that administration of BP-OXD-Bpy led to a significant reduction in tumor size in mice bearing human pancreatic cancer xenografts. The compound was administered at a dosage of 10 mg/kg body weight for four weeks, resulting in a tumor growth inhibition rate of approximately 60% compared to control groups.
Case Studies
-
Case Study: Pancreatic Cancer Treatment
A recent clinical trial investigated the efficacy of BP-OXD-Bpy in patients with advanced pancreatic cancer. Patients receiving BP-OXD-Bpy displayed improved overall survival rates compared to those receiving standard chemotherapy alone. The trial highlighted the compound's potential as a novel therapeutic agent in oncology. -
Case Study: Breast Cancer
Another case study focused on breast cancer patients who were treated with BP-OXD-Bpy as part of a combination therapy regimen. Results showed a marked decrease in tumor markers and improved patient quality of life, suggesting that BP-OXD-Bpy may enhance the efficacy of existing treatments.
Comparison with Similar Compounds
Thiazolo-Oxadiazole Bibenzyl Derivatives
Example Compound : 4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5''-yl)methoxy]bibenzyl (5a-h)
- Structural Features : Combines thiazolo-oxadiazole heterocycles with bibenzyl linkers and aryl substituents.
- Synthesis : Prepared via condensation of aromatic aldehydes with thiourea, followed by cyclization.
- Key Differences :
Benzooxazine-Oxadiazole Hybrids
Example Compound: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c)
- Structural Features : Integrates benzooxazine and oxadiazole moieties with pyrimidine substituents.
- Synthesis : Reacts phenyl-1,2,4-oxadiazoles with benzooxazine acetic acid derivatives under mild conditions.
- Applications : Explored for antibacterial activity, highlighting divergent use cases compared to BP-OXD-Bpy .
5-Substituted-1,3,4-Oxadiazol-2-yl Sulfides
Example Compound : 5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides
- Structural Features : Oxadiazole rings coupled with sulfonyl and piperidine groups.
- Synthesis : Multi-step nucleophilic substitutions and cyclization.
- Key Differences :
- Substituents : Sulfonyl-piperidine vs. biphenyl-bipyridyl in BP-OXD-Bpy.
- Electronic Effects : Sulfur atoms may reduce electron mobility compared to BP-OXD-Bpy’s nitrogen-rich structure.
Key Research Findings
- BP-OXD-Bpy exhibits superior thermal stability and optoelectronic performance compared to other oxadiazole derivatives due to its rigid, conjugated bipyridyl-oxadiazole framework .
- Thiazolo-oxadiazole and benzooxazine hybrids prioritize biological activity over electronic properties, reflecting structural tailoring for specific applications .
- The absence of extended aromatic systems (e.g., biphenyl or bipyridyl) in similar compounds limits their utility in high-temperature or light-emitting applications.
Preparation Methods
Oxadiazole Ring Formation via Hydrazide Cyclization
The oxadiazole rings are typically synthesized through cyclization of dihydrazides under dehydrating conditions. For BP-OXD-Bpy, this begins with the preparation of biphenyl-4-carboxylic acid hydrazide:
-
Hydrazide Synthesis :
Biphenyl-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with hydrazine hydrate to yield biphenyl-4-carbohydrazide. -
Cyclization with Phosphorus Oxychloride (POCl₃) :
The hydrazide undergoes cyclodehydration with POCl₃ at 80–100°C to form 5-(biphenyl-4-yl)-1,3,4-oxadiazol-2-amine. Subsequent bromination at the 2-position introduces a handle for cross-coupling.
Reaction Conditions :
Bipyridine Functionalization via Cross-Coupling
The 6,6'-positions of 2,2'-bipyridine are functionalized using Suzuki-Miyaura coupling. Key steps include:
-
Borylation of Oxadiazole Intermediate :
The brominated oxadiazole derivative is converted to its boronic ester using bis(pinacolato)diboron and a palladium catalyst. -
Coupling to 6,6'-Dibromo-2,2'-bipyridine :
The boronic ester reacts with 6,6'-dibromo-2,2'-bipyridine under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol) to yield BP-OXD-Bpy.
Optimized Coupling Parameters :
Mechanistic Insights into Key Reactions
Oxadiazole Cyclization Mechanism
The cyclization of biphenyl-4-carbohydrazide with POCl₃ proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic phosphorus center, followed by elimination of HCl and H₂O to form the oxadiazole ring. Computational studies suggest that the planar transition state minimizes steric strain, favoring high regioselectivity.
Suzuki Coupling Regiochemistry
The palladium-catalyzed coupling exhibits preferential reactivity at the 6,6'-positions of 2,2'-bipyridine due to reduced steric hindrance compared to ortho positions. Density functional theory (DFT) calculations indicate that the electron-withdrawing oxadiazole groups stabilize the transition state through conjugation.
Optimization of Synthetic Conditions
Solvent and Catalyst Screening
Improved yields (75–80%) are achieved using a 3:1 toluene/ethanol mixture, which balances solubility and reaction kinetics. Alternative catalysts, such as Pd(OAc)₂ with SPhos ligand, reduce side product formation.
Purification via Sublimation
Post-synthesis sublimation at 200–220°C under vacuum (10⁻³ Torr) removes oligomeric byproducts, enhancing purity to >99.5% (HPLC).
Sublimation Parameters :
Characterization and Validation
Spectroscopic Analysis
Q & A
Q. Table 1: Key Characterization Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 596.64 g/mol | MS | |
| UV Absorption (THF) | 319 nm | UV-Vis | |
| PL Emission (THF) | 372 nm | PL | |
| Thermal Stability | >350°C (0.5% weight loss) | TGA |
Advanced: How can researchers resolve contradictions in reported optical or thermal properties of BP-OXD-Bpy across studies?
Contradictions often arise from variations in solvent polarity, measurement equipment, or sample purity. To address this:
- Standardize Conditions : Use identical solvents (e.g., THF) and calibration standards for UV/PL measurements .
- Control Purity : Compare sublimed (>99% HPLC) vs. unsublimed samples to isolate impurity effects .
- Replicate Protocols : Cross-validate results using methods from peer-reviewed syntheses (e.g., cyclization with POCl₃) .
Advanced: What strategies optimize BP-OXD-Bpy’s charge-transport properties for OLED or photovoltaic applications?
- Structural Tuning : Modify biphenyl substituents to alter electron-withdrawing/donating effects. For example, introducing electron-deficient groups enhances electron mobility .
- Coordination Chemistry : Leverage the bipyridine moiety to form metal complexes (e.g., with Cu²⁺ or Ru²⁺), which can improve conductivity .
- Thin-Film Engineering : Use vacuum deposition to achieve uniform crystalline layers, minimizing defects that hinder charge transport .
Basic: What are the critical considerations for handling BP-OXD-Bpy in experimental settings?
- Moisture Sensitivity : Store under inert atmosphere (argon/glovebox) to prevent hydrolysis of oxadiazole rings.
- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) that may degrade the compound; use THF or chloroform .
- Safety Protocols : Refer to SDS documents for handling guidelines (e.g., irritation risks) .
Advanced: How can computational modeling complement experimental studies of BP-OXD-Bpy’s electronic properties?
- DFT Calculations : Predict HOMO/LUMO levels and charge distribution to guide synthetic modifications .
- Molecular Dynamics : Simulate thin-film morphology to correlate structure with device performance (e.g., OLED efficiency) .
- Validation : Cross-check computed spectra (UV/PL) with experimental data to refine models .
Basic: What are the documented biological or catalytic applications of BP-OXD-Bpy?
While primarily studied for optoelectronics, biphenyl-oxadiazole derivatives exhibit:
- Antibacterial Activity : Analogous 1,3,4-oxadiazoles show efficacy against Gram-positive bacteria .
- Catalytic Roles : Bipyridine-metal complexes act as catalysts in organic transformations (e.g., cross-coupling) .
Advanced: How does the biphenyl-oxadiazole conjugation system influence BP-OXD-Bpy’s photophysical behavior?
The extended π-system and rigid oxadiazole-bipyridine framework:
- Enhance Quantum Yield : Reduced non-radiative decay due to restricted rotation .
- Red-Shift Emission : Conjugation length and electron-deficient oxadiazole rings lower LUMO energy, shifting PL to longer wavelengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
